molecular formula C17H19N5O2S B5767398 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

货号 B5767398
分子量: 357.4 g/mol
InChI 键: RNCGKDLIJUFCGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential therapeutic agent for the treatment of B cell malignancies.

作用机制

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide binds to the active site of BTK and inhibits its activity, thereby blocking downstream BCR signaling pathways. This results in decreased survival and proliferation of B cells, leading to the induction of apoptosis.
Biochemical and physiological effects:
4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been shown to induce apoptosis in B cell lines and primary CLL cells, and to inhibit tumor growth in mouse models of B cell malignancies. In addition, 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

实验室实验的优点和局限性

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several advantages as a therapeutic agent, including its potent inhibition of BTK activity, its ability to induce apoptosis in B cells, and its potential to enhance the activity of other anti-cancer agents. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of dosing and administration schedules.

未来方向

There are several potential future directions for research on 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide and its use as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials to evaluate the safety and efficacy of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in patients with CLL, MCL, and DLBCL.
2. Studies to investigate the potential use of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in combination with other anti-cancer agents, such as venetoclax and rituximab.
3. Further optimization of dosing and administration schedules to maximize the therapeutic benefits of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide while minimizing toxicity.
4. Studies to investigate the potential use of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide in other B cell-related diseases, such as autoimmune disorders and transplant rejection.

合成方法

The synthesis of 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves the reaction of 4-tert-butyl-N-(3-aminophenyl)benzenesulfonamide with sodium azide to form the tetrazole ring, followed by the introduction of a 3-(1H-tetrazol-1-yl)phenyl group at the para position of the benzene ring using Suzuki coupling. The final product is obtained through crystallization and purification.

科学研究应用

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has demonstrated potent inhibition of BTK activity, leading to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis.

属性

IUPAC Name

4-tert-butyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-17(2,3)13-7-9-16(10-8-13)25(23,24)19-14-5-4-6-15(11-14)22-12-18-20-21-22/h4-12,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGKDLIJUFCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。